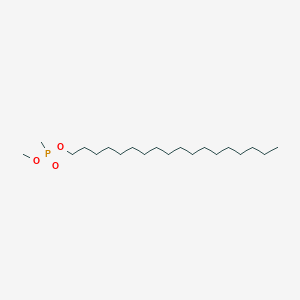![molecular formula C22H44BF4P2Rh- B15159665 (S)-[Rh COD TCFP]BF4](/img/structure/B15159665.png)
(S)-[Rh COD TCFP]BF4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-[Rh COD TCFP]BF4 typically involves the reaction of rhodium precursors with 1,5-cyclooctadiene and tert-butylmethylphosphino-di-tert-butylphosphinomethane. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The compound is then subjected to rigorous quality control measures to meet industry standards .
Análisis De Reacciones Químicas
Types of Reactions
(S)-[Rh COD TCFP]BF4 primarily undergoes asymmetric hydrogenation reactions. It is also involved in reduction, substitution, and addition reactions. The compound’s high selectivity makes it suitable for producing chiral molecules, which are essential in pharmaceuticals and fine chemicals .
Common Reagents and Conditions
Common reagents used with this compound include hydrogen gas, various substrates (amines, ketones, unsaturated acids), and solvents like dichloromethane or toluene. The reactions are typically carried out at room temperature or slightly elevated temperatures under an inert atmosphere .
Major Products
The major products formed from reactions involving this compound are chiral amines, alcohols, and acids. These products are highly valuable in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
Aplicaciones Científicas De Investigación
(S)-[Rh COD TCFP]BF4 has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of (S)-[Rh COD TCFP]BF4 involves the coordination of the rhodium center with the substrate, followed by the transfer of hydrogen atoms to the substrate. This process is facilitated by the unique electronic and steric properties of the ligand (tert-butylmethylphosphino-di-tert-butylphosphinomethane), which enhances the selectivity and efficiency of the reaction . The molecular targets and pathways involved include the activation of hydrogen gas and the formation of rhodium-hydride intermediates .
Comparación Con Compuestos Similares
Similar Compounds
- ®-[Rhodium (1,5-cyclooctadiene) (tert-butylmethylphosphino-di-tert-butylphosphinomethane)] tetrafluoroborate
- (S)-[Rhodium (1,5-cyclooctadiene) (di-tert-butylphosphinomethyl)phosphino] tetrafluoroborate
- (R,R)-[Rhodium (1,5-cyclooctadiene) (diethylphospholano)benzene] tetrafluoroborate
Uniqueness
(S)-[Rh COD TCFP]BF4 stands out due to its high enantioselectivity and efficiency in asymmetric hydrogenation reactions. Its unique ligand structure provides significant steric hindrance, which enhances the selectivity of the catalytic process. This makes it particularly valuable in the synthesis of chiral molecules, where precision and selectivity are crucial .
Propiedades
Fórmula molecular |
C22H44BF4P2Rh- |
|---|---|
Peso molecular |
560.2 g/mol |
Nombre IUPAC |
(1Z,5Z)-cycloocta-1,5-diene;ditert-butyl-[[tert-butyl(methyl)phosphanyl]methyl]phosphane;rhodium;tetrafluoroborate |
InChI |
InChI=1S/C14H32P2.C8H12.BF4.Rh/c1-12(2,3)15(10)11-16(13(4,5)6)14(7,8)9;1-2-4-6-8-7-5-3-1;2-1(3,4)5;/h11H2,1-10H3;1-2,7-8H,3-6H2;;/q;;-1;/b;2-1-,8-7-;;/t15-;;;/m0.../s1 |
Clave InChI |
CRUGJRKRRYVPDF-ZRXYBOGPSA-N |
SMILES isomérico |
[B-](F)(F)(F)F.CC([P@](CP(C(C)(C)C)C(C)(C)C)C)(C)C.C1/C=C\CC/C=C\C1.[Rh] |
SMILES canónico |
[B-](F)(F)(F)F.CC(C)(C)P(C)CP(C(C)(C)C)C(C)(C)C.C1CC=CCCC=C1.[Rh] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Amino-4-methyl-6-phenylpyrimido[5,4-c]quinolin-5-one](/img/structure/B15159582.png)
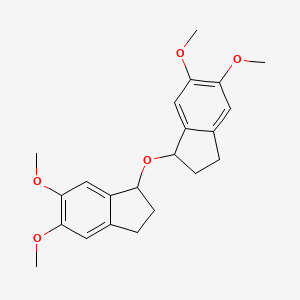
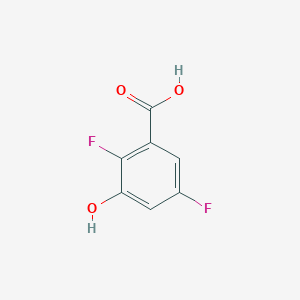
![Tricyclo[3.3.0.0~2,4~]octane-3-carboxamide](/img/structure/B15159611.png)
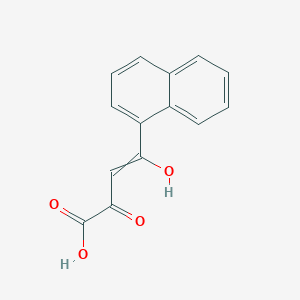
![10-Ethynyl-7,7-diphenylspiro[4.5]decan-10-ol](/img/structure/B15159650.png)
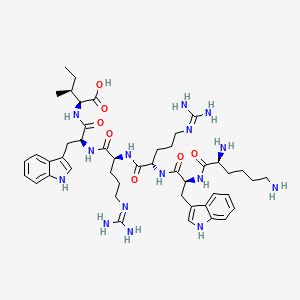
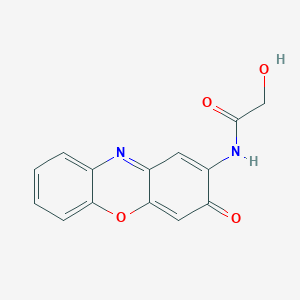
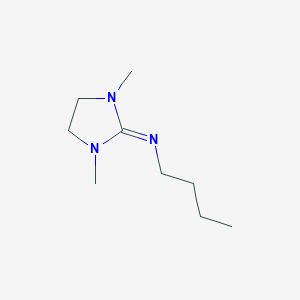
![2-[5-(10-Iododecyl)thiophen-2-yl]-5-(5-octylthiophen-2-yl)thiophene](/img/structure/B15159688.png)
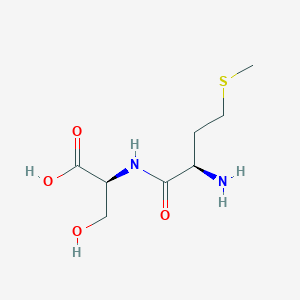
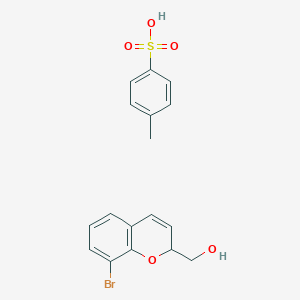
![4-[2-[4-Hydroxy-3-[(2-hydroxyphenyl)diazenyl]phenyl]propan-2-yl]-2-[(2-hydroxyphenyl)diazenyl]phenol](/img/structure/B15159700.png)
